molecular formula C14H12N4O5S2 B2878303 Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226456-39-8

Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2878303
CAS No.: 1226456-39-8
M. Wt: 380.39
InChI Key: VVQOQKVTFTZIQB-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound known for its multifaceted applications in various fields such as chemistry, biology, medicine, and industry. This compound's intricate structure includes multiple functional groups which bestow it with unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the inflammatory process and its aberrant activation is pathogenic in inherited disorders such as cryopyrin-associated periodic syndromes (CAPS) and complex diseases such as multiple sclerosis, type 2 diabetes, Alzheimer’s disease, and atherosclerosis .

Mode of Action

This compound acts by inhibiting the activation of the NLRP3 inflammasome . NLRP3 is an intracellular signaling molecule that senses many pathogen-derived, environmental, and host-derived factors . Upon activation, NLRP3 binds to apoptosis-associated speck-like protein containing a caspase activation and recruitment domain (ASC) .

Biochemical Pathways

The inhibition of the NLRP3 inflammasome affects the inflammatory process. When NLRP3 is activated, it binds to ASC, which then polymerizes to form a large aggregate known as an ASC speck . Polymerized ASC interacts with the cysteine protease caspase-1 to form a complex termed the inflammasome . This results in the activation of caspase-1, which cleaves the proinflammatory cytokines IL-1β and IL-18 to their active forms and mediates a type of inflammatory cell death known as pyroptosis .

Pharmacokinetics

The compound’s advantageous properties and useful activity in the inhibition of activation of the nlrp3 inflammasome suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the activation of the NLRP3 inflammasome, leading to a decrease in the production of proinflammatory cytokines IL-1β and IL-18 . This can help in the treatment of a wide range of disorders in which the inflammation process, or more specifically the NLRP3 inflammasome, have been implicated as being a key factor .

Action Environment

The action of this compound can be influenced by various environmental factors, as NLRP3 is known to sense many pathogen-derived, environmental, and host-derived factors . .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple reaction steps. A common synthetic route includes the initial formation of the thiadiazole ring followed by successive reactions to introduce the isoxazole and furan groups. The conditions usually require a base (like potassium carbonate) and various organic solvents (such as dimethylformamide or acetonitrile).

Industrial Production Methods: : Industrial production of this compound leverages automated synthetic pathways to ensure high yield and purity. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo oxidation reactions leading to the formation of sulfoxides or sulfones.

  • Reduction: : This compound can be reduced under catalytic hydrogenation conditions to produce amines from its amide groups.

  • Substitution: : Both nucleophilic and electrophilic substitutions are feasible on the isoxazole and furan rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) in solvents like methanol or dichloromethane.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst in ethanol.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or various organolithium reagents in dry THF.

Major Products: : Reactions typically yield derivatives like sulfoxides, sulfones, amines, and substituted furan or isoxazole derivatives, each with potential further applications.

Scientific Research Applications

Chemistry: : This compound is used in synthesizing more complex molecules and studying reaction mechanisms.

Biology: : In biological research, it acts as a probe to investigate enzyme activity and protein-ligand interactions.

Medicine: : Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate shows promise in drug discovery, particularly in designing molecules for therapeutic uses against various diseases.

Industry: : This compound finds use in developing advanced materials with specific desired properties like increased thermal stability or specific reactivity profiles.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzene-1-carboxylate

  • 2-(Methylthio)-5-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)furan

Uniqueness: : The uniqueness of Methyl 5-(((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate lies in its specific combination of functional groups which confer unique chemical properties such as enhanced reactivity and stability. This combination makes it particularly effective in scientific research and industrial applications compared to its analogs.

Properties

IUPAC Name

methyl 5-[[5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5S2/c1-7-5-9(18-23-7)11(19)15-13-16-17-14(25-13)24-6-8-3-4-10(22-8)12(20)21-2/h3-5H,6H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOQKVTFTZIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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